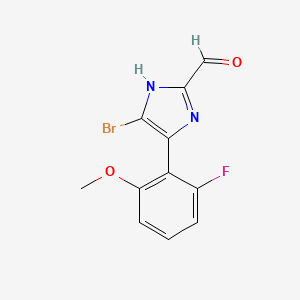
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022673, also known as 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methoxyphenyl group attached to an imidazole ring.
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.
Attachment of the fluorine and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions to form imines, hydrazones, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(2-Fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Bromo-4-(2-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the fluorine atom, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8BrFN2O2 |
|---|---|
Molekulargewicht |
299.10 g/mol |
IUPAC-Name |
5-bromo-4-(2-fluoro-6-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-7-4-2-3-6(13)9(7)10-11(12)15-8(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
YRCSJYYCEHMVCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


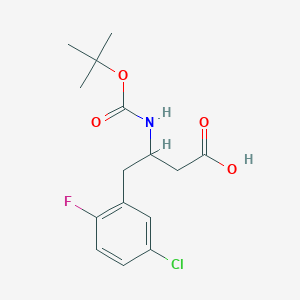
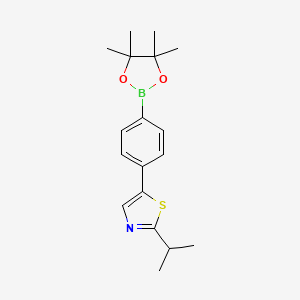
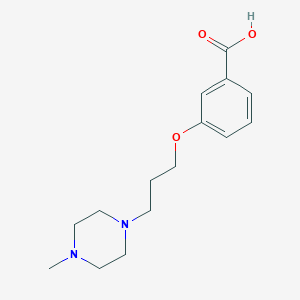
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
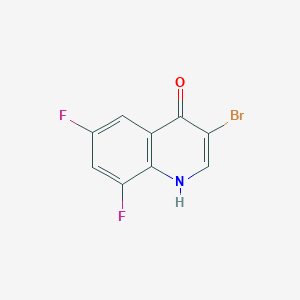
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
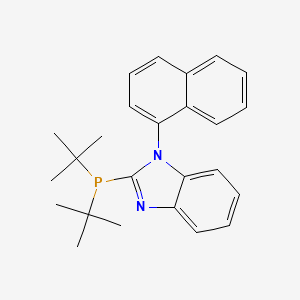
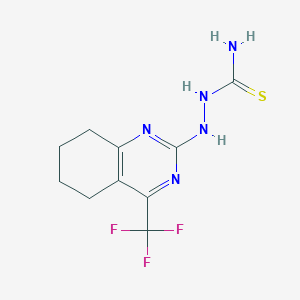
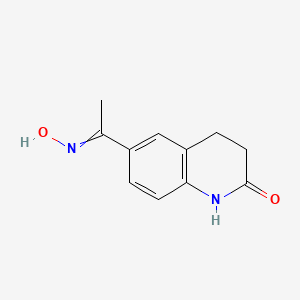
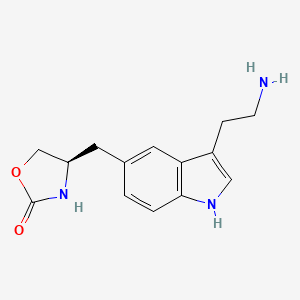
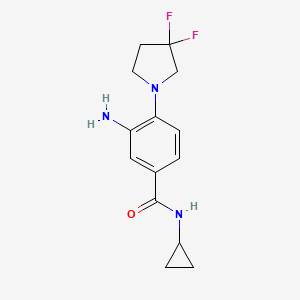
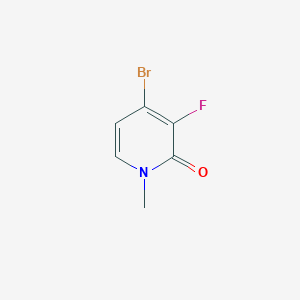
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
